3,5-dimethyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
3,5-DIMETHYL-N-{4-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its inclusion of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-N-{4-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cycloaddition reaction of hydroximinoyl chlorides with alkynes . The benzamide core can be synthesized through the reaction of aniline derivatives with acyl chlorides under basic conditions . The final step involves the sulfonamide formation, which can be achieved by reacting the amine group with a sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as Cu(I) or Ru(II) are often employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-N-{4-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
3,5-DIMETHYL-N-{4-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-N-{4-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole ring but lacks the benzamide and sulfonamide groups.
N-(4-Sulfamoylphenyl)benzamide: Contains the benzamide and sulfonamide groups but lacks the isoxazole ring.
Uniqueness
3,5-DIMETHYL-N-{4-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]PHENYL}BENZAMIDE is unique due to the combination of its functional groups, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H19N3O4S/c1-12-8-13(2)10-15(9-12)19(23)20-16-4-6-17(7-5-16)27(24,25)22-18-11-14(3)26-21-18/h4-11H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
OZWOOOROWCBYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C |
Origin of Product |
United States |
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